A Comprehensive Technical Guide to the Physical Properties of 2,2'-Ethylenebis(1,3-dithiane)
A Comprehensive Technical Guide to the Physical Properties of 2,2'-Ethylenebis(1,3-dithiane)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the physical properties of 2,2'-ethylenebis(1,3-dithiane), a versatile sulfur-containing heterocyclic compound. With applications in organic synthesis and the construction of coordination polymers, a thorough understanding of its physical characteristics is paramount for its effective utilization in research and development. This document consolidates key data on its molecular structure, thermal properties, and spectroscopic signatures, offering a foundational resource for scientists and professionals in the chemical and pharmaceutical sciences.
Introduction
2,2'-Ethylenebis(1,3-dithiane), also known as 1,2-di(1,3-dithian-2-yl)ethane, is a dithioacetal that has garnered interest for its role as a key building block in the synthesis of more complex molecules and as a ligand in coordination chemistry. Its symmetrical structure, featuring two 1,3-dithiane rings linked by an ethylene bridge, imparts unique chemical reactivity and stereochemical properties. This guide is designed to provide a comprehensive overview of its fundamental physical properties, underpinned by available experimental and predicted data, to facilitate its application in various scientific endeavors.
The molecular structure of 2,2'-ethylenebis(1,3-dithiane) is depicted below:
Caption: Molecular Structure of 2,2'-Ethylenebis(1,3-dithiane).
Core Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of 2,2'-ethylenebis(1,3-dithiane) is presented in the table below. These values are essential for handling, storage, and application of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈S₄ | [1] |
| Molecular Weight | 266.51 g/mol | [2] |
| CAS Number | 14947-53-6 | [1] |
| Appearance | Solid | [3] |
| Melting Point | 132-135 °C | [1][2] |
| Boiling Point (Predicted) | 415.8 ± 40.0 °C at 760 mmHg | [1][2] |
| Density (Predicted) | 1.187 ± 0.06 g/cm³ | [1][2] |
| LogP (Predicted) | 4.159 | [1] |
| PSA (Polar Surface Area) | 101.20 Ų | [1] |
| Refractive Index (Predicted) | 1.601 | [1] |
Solubility Profile
The solubility of a compound is a critical parameter for its use in synthesis and formulation. While specific experimental solubility data for 2,2'-ethylenebis(1,3-dithiane) in a wide range of solvents is not extensively documented in publicly available literature, general solubility characteristics can be inferred from the behavior of related dithiane compounds. Dithianes are typically soluble in many common organic solvents.[3]
General Solubility of Dithianes:
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Soluble in: Common organic solvents.[3]
For practical applications, it is recommended that solubility be determined empirically in the solvent system of interest.
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. The following sections outline the expected spectroscopic signatures for 2,2'-ethylenebis(1,3-dithiane).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The protons on the ethylene bridge and the dithiane rings will have characteristic chemical shifts.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show a distinct set of signals corresponding to the non-equivalent carbon atoms in the molecule. The chemical shifts will be influenced by the presence of the adjacent sulfur atoms.
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2,2'-ethylenebis(1,3-dithiane) will be characterized by C-H stretching and bending vibrations of the methylene groups and C-S stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of 2,2'-ethylenebis(1,3-dithiane) would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the ethylene bridge and the dithiane rings.
Crystallography
Experimental Methodologies
The determination of the physical properties outlined in this guide relies on standard analytical techniques.
Caption: General workflow for the determination of physical properties.
Step-by-Step Methodologies:
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Melting Point Determination:
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A small amount of the purified solid is placed in a capillary tube.
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The capillary tube is heated in a calibrated melting point apparatus.
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The temperature range over which the solid melts is recorded.
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Solubility Assessment:
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A small, known amount of the compound is added to a known volume of a solvent at a specific temperature.
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The mixture is agitated until no more solid dissolves.
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The concentration of the dissolved solid is determined to quantify solubility. This process is repeated for a range of solvents.
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NMR Spectroscopy:
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A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
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The solution is placed in an NMR tube.
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¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.
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FT-IR Spectroscopy:
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A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR (Attenuated Total Reflectance) accessory.
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The IR spectrum is recorded using an FT-IR spectrometer.
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Mass Spectrometry:
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A dilute solution of the sample is introduced into the mass spectrometer (e.g., via direct infusion or after chromatographic separation).
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The sample is ionized (e.g., by electron impact or electrospray ionization).
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The mass-to-charge ratios of the resulting ions are measured.
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X-ray Crystallography:
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Single crystals of suitable quality are grown from a solution of the purified compound.
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A crystal is mounted on a goniometer and irradiated with X-rays in a single-crystal X-ray diffractometer.
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The diffraction pattern is collected and used to solve the crystal structure.
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Conclusion
This technical guide has synthesized the available data on the physical properties of 2,2'-ethylenebis(1,3-dithiane). While core properties such as molecular weight and melting point are established, further experimental investigation into its solubility in a broader range of solvents and comprehensive spectroscopic and crystallographic analyses would be highly beneficial to the scientific community. The information presented herein serves as a valuable starting point for researchers and professionals working with this important chemical entity.
References
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PubChem. 2,2'-(Ethylene)di-1,3-dithiane. National Center for Biotechnology Information. [Link]
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Chemsrc. 1,3-Dithiane,2,2'-(1,2-ethanediyl)bis. [Link]
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ResearchGate. 2,2'-Ethylenebis(1,3-dithiane) as polydentate μ2-, μ4- and μ5-assembling ligand for the construction of sulphur-rich Cu(I), Hg(II) and heterometallic Cu(I)/Hg(II) coordination polymers featuring uncommon network architectures. [Link]
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National Institutes of Health. RhII‐Catalyzed De‐symmetrization of Ethane‐1,2‐dithiol and Propane‐1,3‐dithiol Yields Metallo‐β‐lactamase Inhibitors. [Link]
-
ChemBK. 2,2''-ETHYLENEBIS(1,3-DITHIANE) FOR SYNTH. [Link]
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
Chemcasts. 1,2-Bis(1,3-dithian-2-yl)ethane (CAS 14947-53-6) – Thermophysical Properties. [Link]
-
Organic Syntheses. 1,3-Dithiane. [Link]
-
National Institutes of Health. Synthesis of isotopically labeled 1,3-dithiane. [Link]
-
ResearchGate. (PDF) Visible‐Light Photocatalyzed Selective Synthesis of 1,2‐ or 1,3‐Dithianes From Thietanes: An Experimental and Theoretical Study. [Link]
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University of Windsor. The role of 1,3-dithianes in natural product synthesis. [Link]
-
National Institutes of Health. 2-(1,3-Dithian-2-ylidene)-1-phenylbutane-1,3-dione. [Link]
-
LookChem. 1,2-Dithiane. [Link]
-
ResearchGate. Synthesis of some 2-ylidene-1,3-dithiolanes. [Link]
-
ChemEurope.com. 1,2-Ethanedithiol. [Link]
